An In-depth Technical Guide to the Core Properties of Hex-4-yn-1-ol
An In-depth Technical Guide to the Core Properties of Hex-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-4-yn-1-ol is a linear C6 alcohol containing a terminal alkyne functional group. This structural motif makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. Research indicates that Hex-4-yn-1-ol exhibits biological activity, including chitinase (B1577495) inhibition and potential anticancer properties through the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential mechanism of action in cancer cells.
Core Properties and Data
Hex-4-yn-1-ol is a combustible liquid that can cause skin and eye irritation.[2] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | hex-4-yn-1-ol | [2] |
| Synonyms | 4-Hexyn-1-ol | [2] |
| CAS Number | 928-93-8 | [2] |
| Molecular Formula | C₆H₁₀O | [2] |
| Molecular Weight | 98.14 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | |
| Boiling Point | 171.3 °C at 760 mmHg | |
| Density | 0.905 g/cm³ | |
| Flash Point | 69.1 °C | |
| SMILES | CC#CCCCO | [1] |
| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [2] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Experimental Protocols
Synthesis of Hex-4-yn-1-ol via Grignard Reaction
This protocol describes a plausible synthesis of Hex-4-yn-1-ol from propyne (B1212725) and 3-bromo-1-propanol (B121458), protected as a tetrahydropyranyl (THP) ether. The synthesis involves the formation of a Grignard reagent from the protected bromopropanol, followed by its reaction with propyne.
Materials:
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3-bromo-1-propanol
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2,3-Dihydropyran (DHP)
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Pyridinium (B92312) p-toluenesulfonate (PPTS)
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Dichloromethane (DCM)
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Magnesium turnings
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Anhydrous diethyl ether
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Propyne
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Saturated aqueous ammonium (B1175870) chloride solution
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Hydrochloric acid (1M)
Procedure:
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Protection of 3-bromo-1-propanol:
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To a solution of 3-bromo-1-propanol (1 equivalent) in dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate.
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Cool the mixture to 0 °C and add 2,3-dihydropyran (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromopropoxy)tetrahydro-2H-pyran.
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Grignard Reagent Formation and Reaction with Propyne:
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In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
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Add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
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Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
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Bubble propyne gas through the solution for 2 hours.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Deprotection:
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Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Dissolve the crude product in methanol and add a catalytic amount of 1M hydrochloric acid.
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Stir the solution at room temperature for 4 hours to remove the THP protecting group.
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Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.
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Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude Hex-4-yn-1-ol.
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Purification by Flash Column Chromatography
Materials:
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Silica (B1680970) gel (230-400 mesh)
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Ethyl acetate (B1210297)
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Thin-layer chromatography (TLC) plates
Procedure:
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Solvent System Selection: Determine a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should provide a retention factor (Rf) of approximately 0.3 for Hex-4-yn-1-ol.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
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Sample Loading: Dissolve the crude Hex-4-yn-1-ol in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Hex-4-yn-1-ol.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve the purified sample in deuterated chloroform (B151607) (CDCl₃). The spectrum is expected to show characteristic signals for the terminal methyl group, the methylene (B1212753) groups adjacent to the alkyne and the hydroxyl group, and the hydroxyl proton.
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¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the six carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in the characteristic region (around 70-90 ppm).
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Gas Chromatography-Mass Spectrometry (GC-MS):
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A sample of the purified compound is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
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The GC oven temperature program is set to achieve good separation of the analyte from any residual impurities.
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The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for Hex-4-yn-1-ol.
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Potential Mechanism of Action in Cancer
While specific studies on the anticancer mechanism of Hex-4-yn-1-ol are limited, research on similar alkynol natural products, such as falcarinol, has identified Aldehyde Dehydrogenase 2 (ALDH2) as a molecular target in cancer cells.[3][4] ALDH2 is an enzyme involved in the detoxification of reactive aldehydes and plays a role in the oxidative stress response, both of which are critical for cancer cell viability.[3]
The proposed mechanism involves the irreversible binding of the alkynol to the active site of ALDH2, leading to its inhibition.[3][4] This inhibition disrupts the cell's ability to manage aldehyde-induced stress, ultimately contributing to apoptosis.[3]
Signaling Pathway Diagram
Experimental Workflow for Biological Evaluation
Conclusion
Hex-4-yn-1-ol is a versatile chemical entity with established physicochemical properties and potential applications in medicinal chemistry. The provided protocols offer a framework for its synthesis, purification, and characterization. While further research is required to fully elucidate its biological activities and mechanism of action, the existing evidence suggests that Hex-4-yn-1-ol and related alkynols are a promising class of compounds for the development of novel therapeutic agents, particularly in the field of oncology. The potential targeting of the ALDH2 pathway opens new avenues for investigating its efficacy in cancers with elevated oxidative stress.
